molecular formula C12H8BrI B13936138 5-Bromo-1,2-dihydro-6-iodoacenaphthylene CAS No. 55157-87-4

5-Bromo-1,2-dihydro-6-iodoacenaphthylene

Cat. No.: B13936138
CAS No.: 55157-87-4
M. Wt: 359.00 g/mol
InChI Key: PGOBQZKSPOWIRW-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dihydro-6-iodoacenaphthylene is a halogenated derivative of acenaphthylene, characterized by the presence of bromine and iodine atoms on its molecular structure. Its molecular formula is C₁₂H₈BrI, and it has a molecular weight of 359.00 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-dihydro-6-iodoacenaphthylene typically involves the halogenation of acenaphthylene. One common method includes the bromination and iodination of acenaphthylene under controlled conditions. The reaction is carried out in the presence of a halogenating agent such as bromine (Br₂) and iodine (I₂), often in a solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dihydro-6-iodoacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-1,2-dihydro-6-iodoacenaphthylene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dihydro-6-iodoacenaphthylene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,2-dihydroacenaphthylene
  • 6-Iodoacenaphthylene
  • 5,6-Dibromoacenaphthylene
  • 5,6-Diiodoacenaphthylene

Uniqueness

5-Bromo-1,2-dihydro-6-iodoacenaphthylene is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This dual halogenation can enhance its utility in various synthetic and research applications .

Properties

CAS No.

55157-87-4

Molecular Formula

C12H8BrI

Molecular Weight

359.00 g/mol

IUPAC Name

5-bromo-6-iodo-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H8BrI/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2

InChI Key

PGOBQZKSPOWIRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)Br)I

Origin of Product

United States

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